
1-(2,4-Bis(hydroxymethyl)azetidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2,4-Bis(hydroxymethyl)azetidin-1-yl]ethanone is a chemical compound with the molecular formula C7H13NO3 and a molecular weight of 159.18 g/mol . This compound features an azetidine ring substituted with hydroxymethyl groups at positions 2 and 4, and an ethanone group at position 1. It is a clear, pale liquid known for its unique reactivity and selectivity, making it valuable in various research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,4-Bis(hydroxymethyl)azetidin-1-yl]ethanone typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.
Introduction of Hydroxymethyl Groups: The hydroxymethyl groups can be introduced via hydroxymethylation reactions using formaldehyde or other suitable reagents.
Attachment of the Ethanone Group: The ethanone group can be attached through acylation reactions using acyl chlorides or anhydrides under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 1-[2,4-Bis(hydroxymethyl)azetidin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ethanone group can be reduced to form secondary alcohols.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.
Major Products:
Oxidation: Formation of 1-[2,4-bis(formyl)azetidin-1-yl]ethanone or 1-[2,4-bis(carboxy)azetidin-1-yl]ethanone.
Reduction: Formation of 1-[2,4-bis(hydroxymethyl)azetidin-1-yl]ethanol.
Substitution: Formation of various substituted azetidines depending on the nucleophile used.
科学的研究の応用
1-[2,4-Bis(hydroxymethyl)azetidin-1-yl]ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 1-[2,4-Bis(hydroxymethyl)azetidin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ethanone group can participate in covalent bonding with nucleophilic sites on proteins and enzymes, potentially modulating their activity.
類似化合物との比較
1-Acetyl-2-methylazetidine: Similar structure but lacks hydroxymethyl groups.
1-[2-Hydroxymethylazetidin-1-yl]ethanone: Contains only one hydroxymethyl group.
1-[2,4-Dihydroxyazetidin-1-yl]ethanone: Contains hydroxyl groups instead of hydroxymethyl groups.
Uniqueness: 1-[2,4-Bis(hydroxymethyl)azetidin-1-yl]ethanone is unique due to the presence of two hydroxymethyl groups, which enhance its reactivity and potential for forming multiple hydrogen bonds. This structural feature distinguishes it from other azetidine derivatives and contributes to its versatility in various applications.
特性
CAS番号 |
186752-07-8 |
|---|---|
分子式 |
C7H13NO3 |
分子量 |
159.18 g/mol |
IUPAC名 |
1-[2,4-bis(hydroxymethyl)azetidin-1-yl]ethanone |
InChI |
InChI=1S/C7H13NO3/c1-5(11)8-6(3-9)2-7(8)4-10/h6-7,9-10H,2-4H2,1H3 |
InChIキー |
MWACGOZASVGQOK-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(CC1CO)CO |
正規SMILES |
CC(=O)N1C(CC1CO)CO |
同義語 |
2,4-Azetidinedimethanol, 1-acetyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



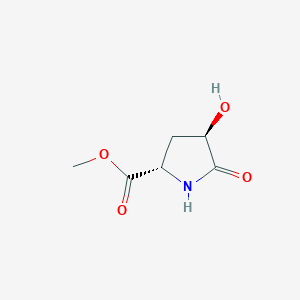
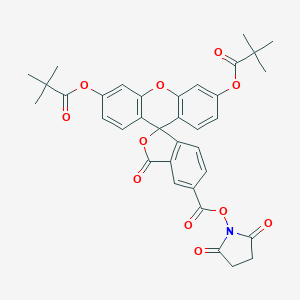
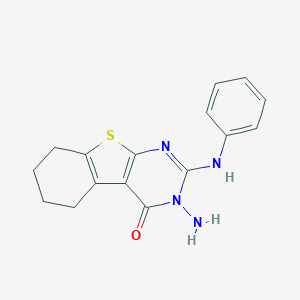
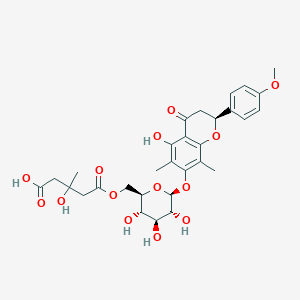

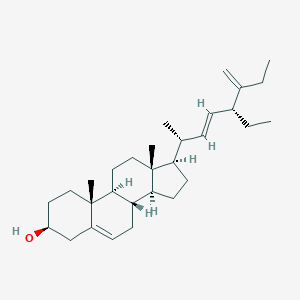
![Difluorotitanium;1-[2-(1,2,4,5,6,7-hexahydroinden-1-id-2-yl)ethyl]-4,5,6,7-tetrahydroinden-3a-ide](/img/structure/B61903.png)

![(1S,2S,4R,5R)-3-oxa-9-azatricyclo[3.3.1.02,4]nonane](/img/structure/B61905.png)

![(2S)-N-[(2S,3R,4R)-5-[[(2S)-1-(1H-benzimidazol-2-ylmethylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-4-[(4-methoxyphenyl)methylamino]-5-oxo-1-phenylpentan-2-yl]-2-[[(2S)-2-hydroxy-2-phenylpropanoyl]amino]-3,3-dimethylbutanamide](/img/structure/B61909.png)


